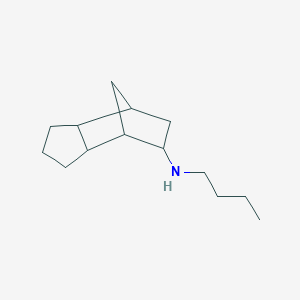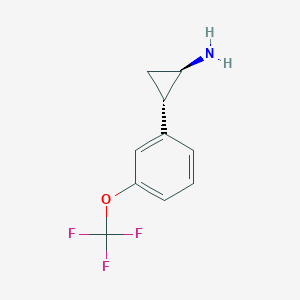
trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of novel trifluoromethoxylation reagents has facilitated the large-scale synthesis of trifluoromethoxy-containing compounds .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It may serve as a lead compound in drug discovery and development .
Medicine: In medicine, the compound’s trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. This makes it a promising candidate for the development of new drugs .
Industry: Industrially, the compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can influence its interaction with biological macromolecules .
Comparación Con Compuestos Similares
- trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine
- trans-2-(3-(Trifluoromethyl)phenyl)cyclopropanamine
- trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
Uniqueness: The presence of the trifluoromethoxy group in trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the cyclopropane ring provides a distinct three-dimensional structure that can influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C10H10F3NO |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
Clave InChI |
RHBOQYYBPJRJGL-DTWKUNHWSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)OC(F)(F)F |
SMILES canónico |
C1C(C1N)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


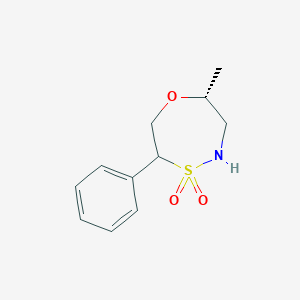
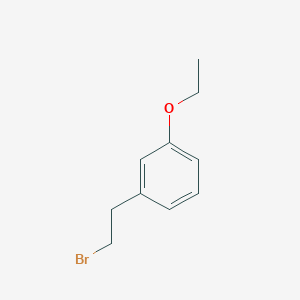
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)

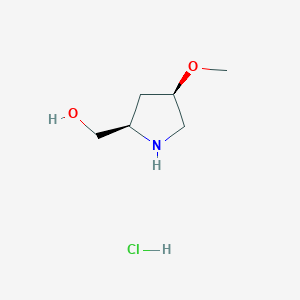
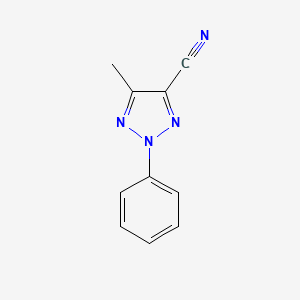
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
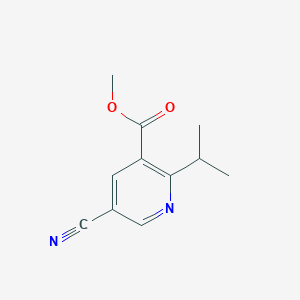

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
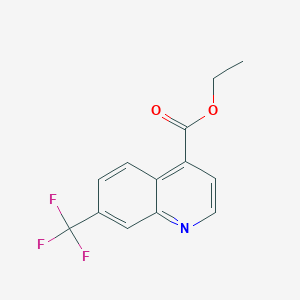
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)

